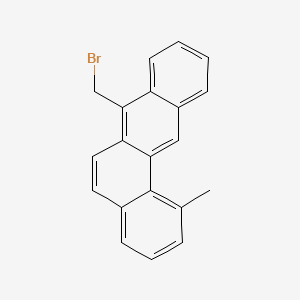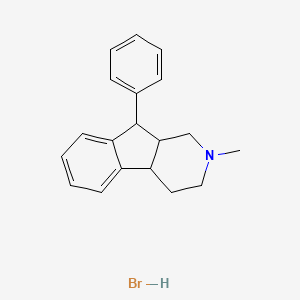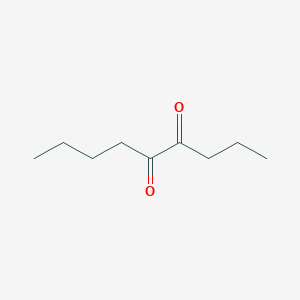
4,5-Nonanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,5-Nonanedione is an organic compound with the molecular formula C9H16O2 It is a diketone, meaning it contains two ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 4,5-Nonanedione can be synthesized through several methods. One common approach involves the oxidation of 4,5-nonanediol using oxidizing agents such as potassium permanganate or chromium trioxide. Another method includes the aldol condensation of smaller aldehydes followed by oxidation.
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes that ensure high yield and purity. These methods typically involve the use of metal catalysts and controlled reaction conditions to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions: 4,5-Nonanedione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: Reduction of this compound can yield 4,5-nonanediol.
Substitution: It can participate in nucleophilic substitution reactions, where one of the ketone groups is replaced by another functional group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Grignard reagents, organolithium compounds.
Major Products:
Oxidation: Nonanoic acid.
Reduction: 4,5-Nonanediol.
Substitution: Various substituted nonanediones depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
4,5-Nonanedione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studies have explored its potential as a biochemical probe due to its reactivity with biological molecules.
Medicine: Research is ongoing to investigate its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the manufacture of fragrances, flavors, and other specialty chemicals.
Wirkmechanismus
The mechanism of action of 4,5-Nonanedione involves its interaction with various molecular targets. As a diketone, it can form stable complexes with metal ions, which can then participate in catalytic processes. Additionally, its reactivity with nucleophiles makes it a versatile compound in organic synthesis.
Vergleich Mit ähnlichen Verbindungen
2,4-Nonanedione: Another diketone with similar properties but different reactivity due to the position of the ketone groups.
3,5-Nonanedione: Similar structure but different chemical behavior.
2,5-Nonanedione: Shares some reactivity patterns but has unique applications.
Uniqueness: 4,5-Nonanedione is unique due to the specific positioning of its ketone groups, which influences its reactivity and the types of reactions it can undergo. This makes it particularly valuable in certain synthetic applications where other diketones may not be as effective.
Eigenschaften
CAS-Nummer |
24610-09-1 |
|---|---|
Molekularformel |
C9H16O2 |
Molekulargewicht |
156.22 g/mol |
IUPAC-Name |
nonane-4,5-dione |
InChI |
InChI=1S/C9H16O2/c1-3-5-7-9(11)8(10)6-4-2/h3-7H2,1-2H3 |
InChI-Schlüssel |
RTPIKNDFJYHOKH-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCC(=O)C(=O)CCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methylene]-](/img/structure/B14693531.png)
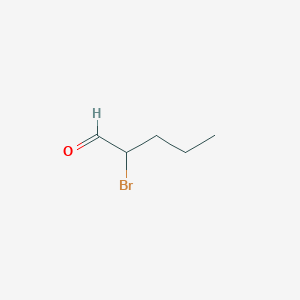
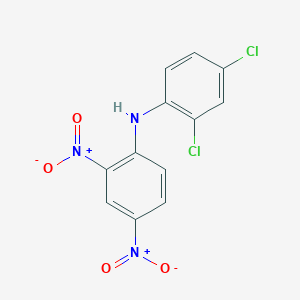
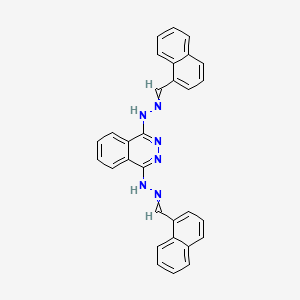
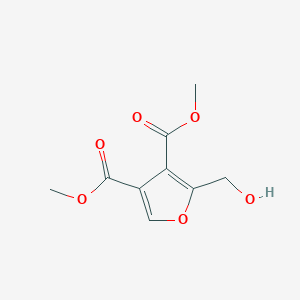
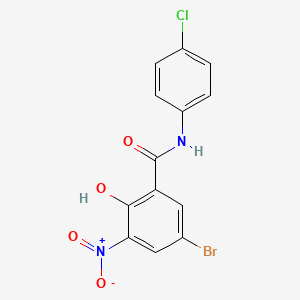
![1-(Ethenesulfonyl)-4-[4-(ethenesulfonyl)butoxy]butane](/img/structure/B14693578.png)

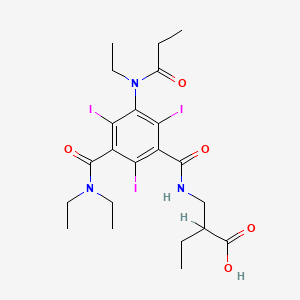
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[(2-methylphenyl)amino]-9,10-dioxo-](/img/structure/B14693592.png)
